Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate
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Overview
Description
Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate: is an organic compound with the molecular formula C15H18O3. It is a derivative of butanoic acid, featuring a cyclopropyl group, a phenyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropyl ketone and phenylacetic acid.
Reaction Steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: Used in the synthesis of chiral intermediates for pharmaceuticals.
Biology:
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand enzyme specificity and activity.
Medicine:
Drug Development: Potential precursor for the synthesis of drugs targeting specific pathways.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
Mechanism:
Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to metabolic processes and signal transduction.
Comparison with Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar structure but lacks the cyclopropyl group.
Ethyl 3-oxo-4-phenylbutanoate: Similar but differs in the position of the keto group.
Uniqueness:
Structural Features: The presence of the cyclopropyl group imparts unique steric and electronic properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs.
Properties
CAS No. |
1447607-70-6 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)14(12-8-9-12)13(16)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
InChI Key |
LYPYTYDZQSVGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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